An In-depth Technical Guide to 6-Fluoro-8-(trifluoromethyl)quinoline
An In-depth Technical Guide to 6-Fluoro-8-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Quinolines in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a broad range of therapeutic applications, from antimalarial to anticancer agents. The strategic incorporation of fluorine and trifluoromethyl substituents onto this privileged core has emerged as a powerful strategy to modulate a molecule's physicochemical and pharmacological properties. The introduction of a fluorine atom at the 6-position and a trifluoromethyl group at the 8-position of the quinoline ring system yields 6-Fluoro-8-(trifluoromethyl)quinoline, a compound of significant interest for contemporary drug discovery programs.
This technical guide provides a comprehensive overview of 6-Fluoro-8-(trifluoromethyl)quinoline (CAS Number: 1065074-24-9), detailing its chemical properties, a proposed synthetic methodology, and its potential applications in medicinal chemistry. We will delve into the rationale behind its design, its characterization, and the safety protocols necessary for its handling, providing researchers and drug development professionals with the critical information needed to leverage this promising building block in their scientific endeavors.
Physicochemical Properties and Structural Attributes
The unique arrangement of the fluoro and trifluoromethyl groups on the quinoline core imparts a distinct set of properties to 6-Fluoro-8-(trifluoromethyl)quinoline, making it an attractive scaffold for library synthesis and lead optimization.
| Property | Value | Source |
| CAS Number | 1065074-24-9 | [1] |
| Molecular Formula | C₁₀H₅F₄N | [1] |
| Molecular Weight | 215.15 g/mol | [1] |
| Predicted Boiling Point | 240.2 ± 35.0 °C | [1] |
| Predicted Density | 1.392 ± 0.06 g/cm³ | [1] |
The high electronegativity of the fluorine atom and the trifluoromethyl group significantly influences the electron distribution within the quinoline ring system. This can enhance binding affinities to biological targets, improve metabolic stability by blocking potential sites of oxidation, and increase lipophilicity, which can aid in cell membrane permeability. The trifluoromethyl group, in particular, is known for its ability to increase the stability of compounds and can play a critical role in ligand-receptor interactions.[2]
Proposed Synthesis of 6-Fluoro-8-(trifluoromethyl)quinoline: A Step-by-Step Protocol
Experimental Workflow Diagram
Caption: A proposed four-step synthetic workflow for 6-Fluoro-8-(trifluoromethyl)quinoline.
Detailed Protocol
Step 1: Condensation to Form the Intermediate Enamine
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-Fluoro-2-(trifluoromethyl)aniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).
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Heat the reaction mixture at 120-130°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature. The crude intermediate enamine can be used in the next step without further purification, or it can be purified by recrystallization from ethanol.
Step 2: Thermal Cyclization
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Add the crude enamine from the previous step to a high-boiling point solvent such as Dowtherm A.
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Heat the mixture to 240-250°C for 30-60 minutes. This high temperature facilitates the intramolecular cyclization to form the quinoline ring system.
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Cool the reaction mixture and add hexane to precipitate the product.
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Collect the solid by filtration, wash with hexane, and dry to obtain ethyl 4-hydroxy-6-fluoro-8-(trifluoromethyl)quinoline-3-carboxylate.
Step 3: Saponification
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Suspend the ester from the previous step in a mixture of ethanol and aqueous sodium hydroxide solution (10-20%).
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Reflux the mixture for 1-2 hours until the ester is fully hydrolyzed, which can be monitored by TLC.
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Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
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Collect the solid by filtration, wash with water, and dry to yield 4-hydroxy-6-fluoro-8-(trifluoromethyl)quinoline-3-carboxylic acid.
Step 4: Decarboxylation
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Heat the carboxylic acid obtained in the previous step above its melting point (typically in a high-boiling point solvent like diphenyl ether or by direct heating) until the evolution of carbon dioxide ceases.
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The resulting 4-hydroxy-6-fluoro-8-(trifluoromethyl)quinoline can be purified by recrystallization.
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To obtain the target compound, the 4-hydroxy group needs to be removed. This can be achieved through a two-step process: chlorination with phosphorus oxychloride (POCl₃) to give 4-chloro-6-fluoro-8-(trifluoromethyl)quinoline, followed by reductive dehalogenation using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source.
Spectroscopic Characterization: A Predictive Analysis
Detailed experimental spectroscopic data for 6-Fluoro-8-(trifluoromethyl)quinoline is not widely published. However, based on the known spectral data of structurally similar fluorinated and trifluoromethylated quinolines, we can predict the key features of its ¹H, ¹³C, and ¹⁹F NMR spectra.
| Nucleus | Predicted Chemical Shift (ppm) | Key Couplings |
| ¹H NMR | Aromatic protons expected in the range of 7.0-9.0 ppm. | J(H,F) and J(H,H) couplings will be observed, leading to complex splitting patterns. |
| ¹³C NMR | Aromatic carbons expected between 110-160 ppm. The CF₃ carbon will appear as a quartet. | J(C,F) couplings will be prominent for carbons near the fluorine and trifluoromethyl groups. |
| ¹⁹F NMR | The fluorine at the 6-position is expected to have a chemical shift around -110 to -120 ppm. The CF₃ group at the 8-position will likely appear around -60 to -70 ppm. | J(F,F) coupling between the 6-F and the 8-CF₃ is unlikely due to the distance. J(F,H) and J(F,C) couplings will be observed. |
Applications in Drug Discovery and Medicinal Chemistry
The unique substitution pattern of 6-Fluoro-8-(trifluoromethyl)quinoline positions it as a valuable building block for the synthesis of novel therapeutic agents. The presence of both a fluoro and a trifluoromethyl group can enhance the pharmacological profile of derivative compounds.
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Anticancer Agents: Quinoline derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases. The electron-withdrawing nature of the substituents on 6-Fluoro-8-(trifluoromethyl)quinoline could enhance its interaction with the active sites of these enzymes.[1]
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Antibacterial Agents: The fluoroquinolone class of antibiotics highlights the potential of fluorinated quinolines in combating bacterial infections. Derivatives of 6-Fluoro-8-(trifluoromethyl)quinoline could be explored for their efficacy against both Gram-positive and Gram-negative bacteria.[1]
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Antimalarial and Antiparasitic Drugs: The quinoline core is central to many antimalarial drugs. The introduction of fluorine and trifluoromethyl groups can improve the potency and pharmacokinetic properties of these agents.[3][4]
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Antifungal Agents: Some fluorinated quinoline derivatives have shown potent antifungal activity. This suggests that compounds derived from 6-Fluoro-8-(trifluoromethyl)quinoline could be promising candidates for the development of new antifungal treatments.[1]
Signaling Pathway and Mechanism of Action Diagram
Caption: A hypothesized mechanism of action for anticancer derivatives of 6-Fluoro-8-(trifluoromethyl)quinoline.
Safety, Handling, and Storage
As a fluorinated and trifluoromethylated heterocyclic compound, 6-Fluoro-8-(trifluoromethyl)quinoline should be handled with care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not available, general precautions for similar compounds should be followed.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
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Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water. Do not eat, drink, or smoke in the laboratory.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
6-Fluoro-8-(trifluoromethyl)quinoline is a strategically designed molecule with significant potential as a building block in the development of new pharmaceuticals. Its unique combination of a quinoline core with fluoro and trifluoromethyl substituents offers a promising avenue for the discovery of novel agents with enhanced efficacy and favorable pharmacokinetic profiles. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
